molecular formula C18H5BF10 B3047918 Borane, bis(pentafluorophenyl)phenyl- CAS No. 148892-98-2

Borane, bis(pentafluorophenyl)phenyl-

Cat. No. B3047918
CAS RN: 148892-98-2
M. Wt: 422 g/mol
InChI Key: PCGYNXNSBCFBSU-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)borane is a versatile reagent that was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity . Over the years, this reagent has been widely exploited as a means of incorporating Lewis acidic –B(C6F5)2 groups into complex structures for a range of applications .


Synthesis Analysis

The synthesis of bis(pentafluorophenyl)borane was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity . This reagent has been widely exploited as a means of incorporating Lewis acidic –B(C6F5)2 groups into complex structures for a range of applications .


Molecular Structure Analysis

The molecular formula of bis(pentafluorophenyl)borane is CHBF . It has an average mass of 345.931 Da and a monoisotopic mass of 346.001160 Da .


Chemical Reactions Analysis

Bis(pentafluorophenyl)borane has been used in a variety of chemical reactions. These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials . It has also been used in the E-selective isomerization of terminal alkenes to internal alkenes .


Physical And Chemical Properties Analysis

Bis(pentafluorophenyl)borane is a Lewis acid, stronger than the inorganic parent molecule BF3 . It forms adducts with neutral and weaker Lewis bases .

Mechanism of Action

The reactivity of bis(pentafluorophenyl)borane stems from the ready accessibility of the monomeric borane and its high Lewis acidity . This allows it to be widely exploited in a variety of chemical reactions .

Safety and Hazards

Bis(pentafluorophenyl)borane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bis(pentafluorophenyl)borane has seen widespread use and continues to be explored for new applications . Researchers continue to explore the reactivity of this compound with coordinated ligands in complexes from across the d-block, with a view to activating catalysts and/or small molecules .

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-phenylborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5BF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGYNXNSBCFBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5BF10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462511
Record name Borane, bis(pentafluorophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148892-98-2
Record name Borane, bis(pentafluorophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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